

Physical and chemical properties of C₁₀H₁₃NO

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Compound of Interest

Compound Name: (R)-2-Methylimino-1-phenylpropan-1-ol

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An In-depth Technical Guide to the Physical and Chemical Properties of C₁₀H₁₃NO Isomers

The chemical formula C₁₀H₁₃NO represents a variety of structural isomers, many of which are pharmacologically significant molecules that interact with the sympathetic nervous system. As isomers, these compounds share the same atomic composition but differ in the arrangement of their atoms, leading to distinct physical, chemical, and biological properties.[1] This variation is critical in the fields of pharmacology and drug development, where subtle structural differences can result in significant changes in efficacy, receptor selectivity, and safety profiles.[2][3]

This guide provides a detailed examination of four prominent isomers of C₁₀H₁₃NO: phenylephrine, synephrine, ephedrine, and pseudoephedrine. It is intended for researchers, scientists, and drug development professionals, offering a comparative summary of their properties, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Key Isomers of C₁₀H₁₃NO

- Phenylephrine: A selective α₁-adrenergic receptor agonist, primarily used as a nasal decongestant and vasopressor to increase blood pressure.[4][5][6] It is the (R)-stereoisomer. [4]
- Synephrine: An alkaloid found naturally in some plants, notably bitter orange (Citrus aurantium).[7][8] It acts as an adrenergic agonist and is commonly found in dietary supplements marketed for weight loss.[8][9][10]

- Ephedrine: A mixed-acting sympathomimetic amine that stimulates both α - and β -adrenergic receptors.[11][12] It is used as a bronchodilator and decongestant and occurs naturally in plants of the Ephedra genus.[13][14]
- Pseudoephedrine: A diastereomer of ephedrine, widely used as a nasal and sinus decongestant.[15][16] It acts primarily as a norepinephrine-releasing agent.[15] Due to its use in the illicit synthesis of methamphetamine, its sale is often restricted.[16][17]

Physical and Chemical Properties

The quantitative physical and chemical properties of these isomers are summarized below. These values are crucial for identification, formulation, and understanding their behavior in biological systems.

Table 1: Physical Properties of C₁₀H₁₃NO Isomers

Property	Phenylephrine	Synephrine (p-synephrine)	Ephedrine (l-ephedrine)	Pseudoephedrine
Molecular Weight (g/mol)	167.20	167.20	165.23	165.23
Melting Point (°C)	169-172[4][18]	187 (dec.)[8]	37-40[14][19]	118-120[17][20]
Boiling Point (°C)	Not specified	295.79 (estimate)[8]	255-260[14][19]	~130 (at 16 Torr) [17]
Solubility	Freely soluble in water.[4]	Soluble in water. [10]	Soluble in water, alcohol, chloroform, ether.[12][19]	Sparingly soluble in water; freely soluble in alcohol or ether.[20]
pKa	Not specified	9.55 (phenolic), 9.79 (ammonium)[7]	Not specified	9.4[21]
Optical Rotation	-55.5° (c=5, 1mol/L HCl)[6]	(R)-isomer is levorotatory[7]	[α]D ₂₅ -33 to -35.5° (as HCl salt)[19]	[α]D ₂₀ +51.2° (in ethanol)[20]

Table 2: Chemical and Pharmacological Properties

Property	Phenylephrine	Synephrine (p-synephrine)	Ephedrine (l-ephedrine)	Pseudoephedrine
Chemical Class	Phenylethanolamine, Phenol[4]	Phenethylamine alkaloid[8][22]	Phenethylamine alkaloid[12]	Substituted amphetamine, Phenylethanolamine[15][17][20]
Primary Mechanism	Selective α 1-adrenergic agonist.[23][24]	α - and β -adrenergic agonist.[8][9]	α - and β -adrenergic agonist; norepinephrine release.[11][12]	Norepinephrine releasing agent.[15]
Stability	Darkens on exposure to light (as sulfate salt).[11]	Not specified	Affected by light (as HCl salt).[19]	Stable; may discolor on exposure to light.[21]
Key Reactions	Standard reactions of phenols and secondary amines.	Standard reactions of phenols and secondary amines.	Can undergo oxidation and reduction.	Can be reduced to form methamphetamine.[17]

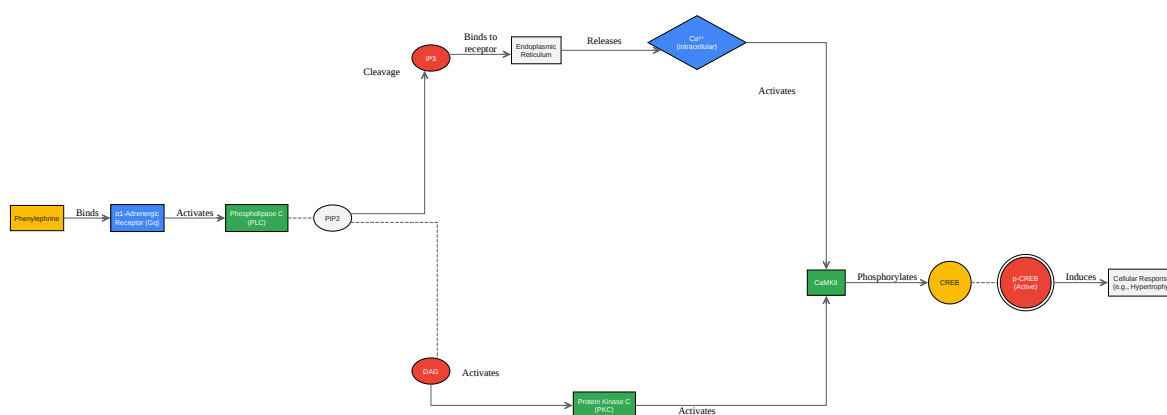
Signaling Pathways

The pharmacological effects of these isomers are mediated through their interaction with adrenergic receptors, which triggers intracellular signaling cascades. The pathway for phenylephrine, a selective α 1-agonist, is well-characterized and serves as an excellent example.

Phenylephrine Signaling Pathway

Phenylephrine binding to the α 1-adrenergic receptor (a Gq-protein coupled receptor) initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca^{2+}), while

DAG activates Protein Kinase C (PKC).[5][25] These events converge on downstream effectors, including Ca²⁺-calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), which is implicated in cellular responses like cardiac hypertrophy.[26][27]



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Caption: Phenylephrine-induced α 1-adrenergic signaling cascade leading to CREB activation.

Experimental Protocols

Accurate characterization of these isomers relies on standardized experimental procedures. Below are detailed protocols for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the determination of a melting point range for a solid organic compound using a digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[\[28\]](#)[\[29\]](#)

Materials:

- Digital melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- The solid organic compound sample

Procedure:

- Sample Preparation:
 - Place a small amount of the dry organic compound into a clean mortar and grind it into a fine powder.[\[30\]](#)[\[31\]](#) This ensures uniform packing and heat transfer.
 - Invert a capillary tube and press the open end into the powder.
 - Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.[\[29\]](#)[\[30\]](#)
- Apparatus Setup:
 - Turn on the melting point apparatus. Ensure the heating block is clean and at room temperature.
 - If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C/min) to find a rough range.[\[28\]](#)[\[29\]](#)
 - For an accurate measurement, set the starting temperature to about 10-15°C below the expected melting point. Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[\[30\]](#)

- Measurement:
 - Insert the packed capillary tube into the sample holder of the apparatus.
 - Begin heating and observe the sample through the magnifying lens.
 - Record the temperature (T1) at which the first drop of liquid appears.
 - Continue observing and record the temperature (T2) at which the last solid crystal melts completely into a liquid.[\[32\]](#)
- Reporting:
 - The melting point is reported as the range from T1 to T2. A pure compound typically has a sharp melting range of 0.5-2°C.[\[28\]](#) Impurities tend to depress and broaden the melting range.[\[30\]](#)
 - Allow the apparatus to cool completely before performing another measurement.

Protocol 2: pKa Determination by Potentiometric Titration

This method determines the pKa of a weak acid or base by monitoring pH changes during titration with a strong base or acid, respectively.[\[33\]](#)[\[34\]](#)

Materials:

- pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10)
- Magnetic stirrer and stir bar
- Buret (25 or 50 mL)
- Beaker (100 or 150 mL)
- Standardized titrant solution (e.g., 0.1 M NaOH)
- Analyte solution (a known concentration of the C₁₀H₁₃NO isomer, e.g., 0.1 M)

- Deionized water

Procedure:

- Setup:
 - Pipette a precise volume (e.g., 25.0 mL) of the analyte solution into a beaker. If the sample is a salt (e.g., hydrochloride), it will be titrated with a base.
 - Add a magnetic stir bar and place the beaker on the magnetic stirrer.
 - Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the bulb does not contact the stir bar.
 - Fill the buret with the standardized titrant and record the initial volume.
- Titration:
 - Begin stirring the solution at a moderate, constant speed.
 - Record the initial pH of the analyte solution before adding any titrant.
 - Add the titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
 - As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep inflection region around the equivalence point.
 - Continue the titration well past the equivalence point until the pH begins to plateau again.
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This creates the titration curve.
 - Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative ($\Delta\text{pH}/\Delta V$ vs. V), where

the equivalence point is the peak.

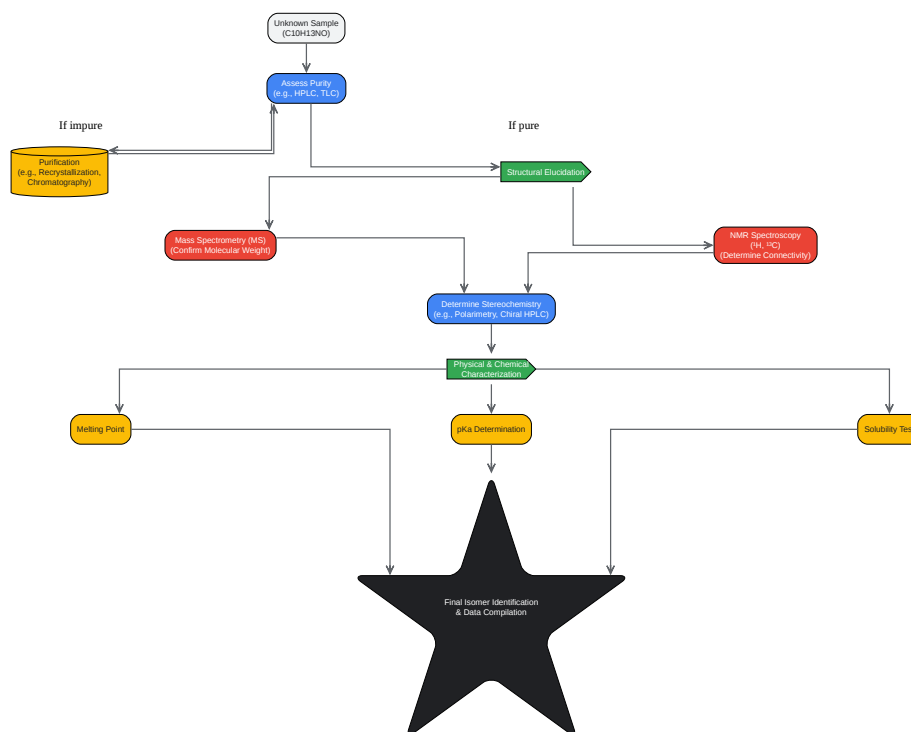
- Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).
- The pH of the solution at the half-equivalence point is equal to the pKa of the analyte, according to the Henderson-Hasselbalch equation.[\[34\]](#)

Experimental and Logical Workflows

Efficient research and development require structured workflows for synthesis, purification, and analysis.

Isomer Identification and Characterization Workflow

This workflow outlines the logical steps a researcher would take to identify and characterize an unknown isomer of C₁₀H₁₃NO.

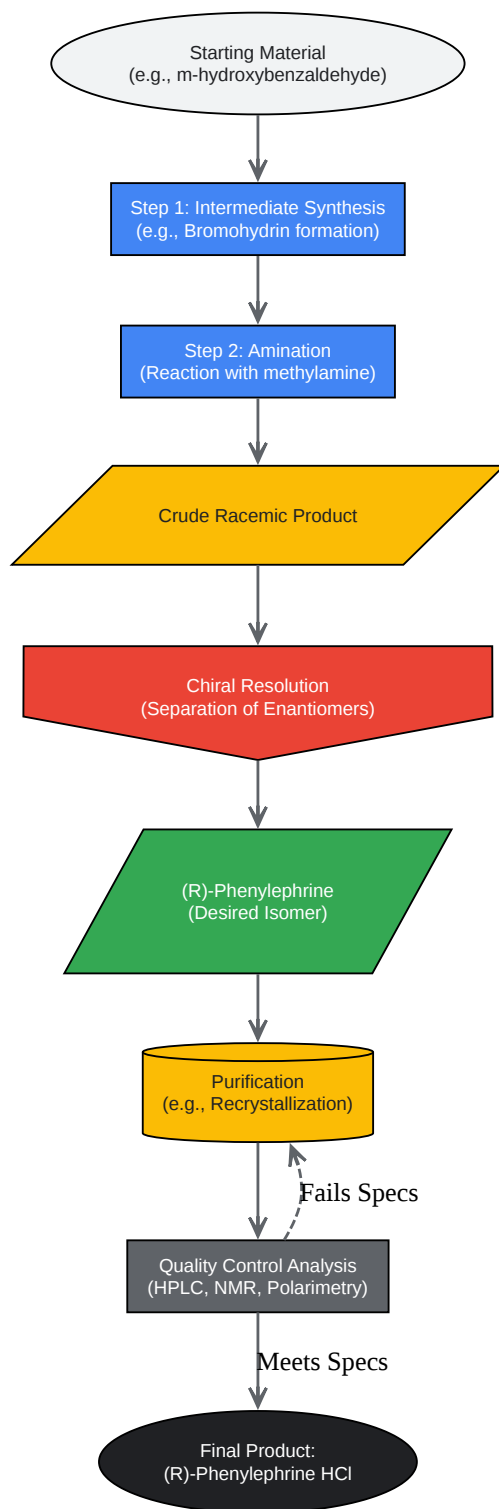


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Caption: Logical workflow for the identification and characterization of a C₁₀H₁₃NO isomer.

Synthesis and Purification Workflow for (R)-Phenylephrine

The synthesis of a specific enantiomer like (R)-phenylephrine requires careful control over chemical reactions and subsequent purification to ensure high purity and correct stereochemistry.



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Caption: General workflow for the synthesis and purification of (R)-phenylephrine.

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